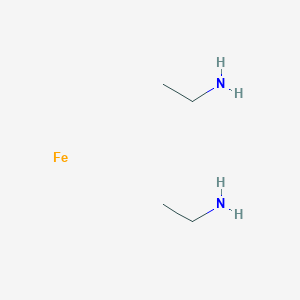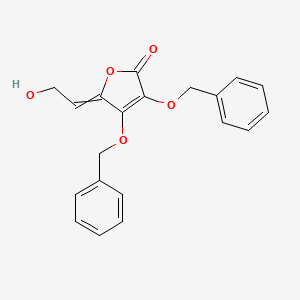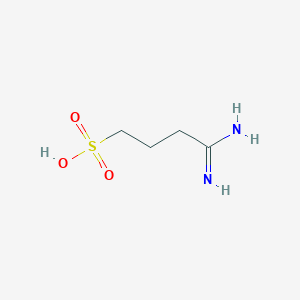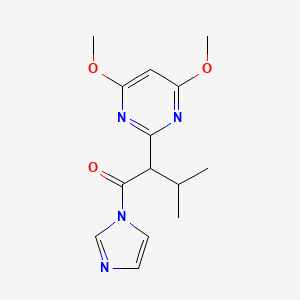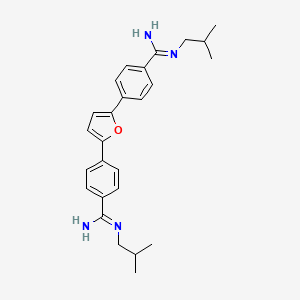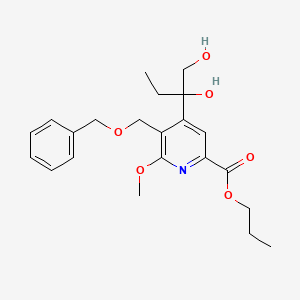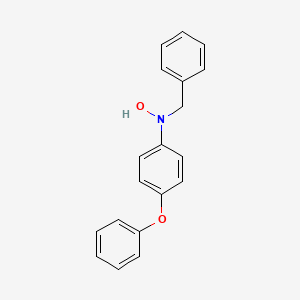
Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- is a chemical compound with the molecular formula C8H4ClF3N2O2. It is known for its unique structural properties, which include a trifluoromethyl group and a nitrophenyl group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Substitution: Products include various substituted ethanimidoyl derivatives.
Reduction: The major product is 2,2,2-trifluoro-N-(4-aminophenyl)ethanimidoyl chloride.
Oxidation: Products include oxidized derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs with trifluoromethyl groups.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- involves its reactive functional groups. The trifluoromethyl group imparts unique electronic properties, making the compound a strong electrophile. This allows it to react readily with nucleophiles, facilitating various chemical transformations. The nitrophenyl group can undergo reduction and oxidation, further expanding its reactivity profile .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-fluorophenyl)ethanimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)ethanimidoyl Chloride
Uniqueness
Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- is unique due to the presence of both a trifluoromethyl group and a nitrophenyl group. This combination imparts distinct electronic and steric properties, making it highly reactive and versatile in various chemical reactions. Its ability to undergo multiple types of reactions, including substitution, reduction, and oxidation, sets it apart from similar compounds .
Propiedades
Número CAS |
145372-31-2 |
|---|---|
Fórmula molecular |
C8H4ClF3N2O2 |
Peso molecular |
252.58 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(4-nitrophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H4ClF3N2O2/c9-7(8(10,11)12)13-5-1-3-6(4-2-5)14(15)16/h1-4H |
Clave InChI |
IWQPLTUVTUCFOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=C(C(F)(F)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


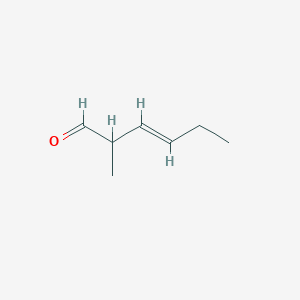
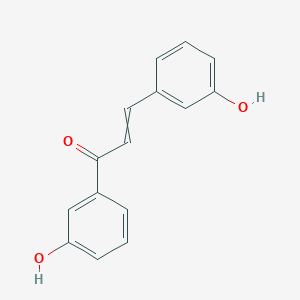
![5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B12553641.png)
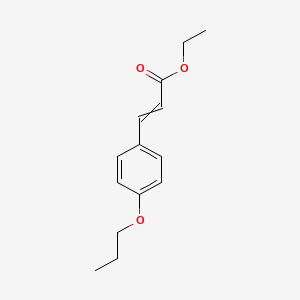
![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)
